molecular formula C9H16FNO3 B3237002 Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 1379325-25-3

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B3237002
CAS RN: 1379325-25-3
M. Wt: 205.23 g/mol
InChI Key: KTBDFQPHEPDHQW-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO3 . It has a molecular weight of 205.23 . The IUPAC name of this compound is tert-butyl (3S,4S)-3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid substance that can be either solid, semi-solid, liquid, or lump . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has been extensively used in scientific research for its potential applications in drug development. This compound is a versatile building block that can be used to synthesize various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents. Additionally, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is not well understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, this compound may interact with various cellular signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, this compound has been shown to exhibit anticancer and antiviral activity. However, the biochemical and physiological effects of this compound are not well understood, and further research is needed to elucidate its pharmacological properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized in high purity. Additionally, this compound is a versatile building block that can be used to synthesize various pharmaceutical compounds. However, this compound also has some limitations. For example, the mechanism of action of this compound is not well understood, and further research is needed to elucidate its pharmacological properties.

Future Directions

There are several future directions for the research on tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. One potential direction is the synthesis of novel pharmaceutical compounds using this compound as a building block. Additionally, further research is needed to elucidate the mechanism of action of this compound and its pharmacological properties. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer and viral infections, warrant further investigation. Finally, the development of novel synthetic methods for the preparation of this compound may lead to the discovery of new drug candidates.

Safety and Hazards

The compound is associated with several hazard statements including H319, H315, H302, and H335 . These indicate that it can cause serious eye irritation (H319), skin irritation (H315), can be harmful if swallowed (H302), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280), avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and calling a POISON CENTER or doctor/physician if you feel unwell (P312) .

properties

IUPAC Name

tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDFQPHEPDHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869481-93-6
Record name trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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